Cas no 1477817-59-6 (3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid)

3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid
-
- インチ: 1S/C11H16N2O5/c1-10(18,8(15)16)6-13-7(14)11(12-9(13)17)4-2-3-5-11/h18H,2-6H2,1H3,(H,12,17)(H,15,16)
- InChIKey: KHACJPBCVMCFSV-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(O)(C)CN1C(=O)C2(CCCC2)NC1=O
3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175241-0.5g |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 95.0% | 0.5g |
$376.0 | 2025-02-19 | |
TRC | D487318-10mg |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
Chemenu | CM477282-250mg |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 95%+ | 250mg |
$278 | 2023-03-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023015-1g |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 95% | 1g |
¥4403.0 | 2023-04-01 | |
Enamine | EN300-175241-0.1g |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 95.0% | 0.1g |
$167.0 | 2025-02-19 | |
Enamine | EN300-175241-10.0g |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 95.0% | 10.0g |
$2072.0 | 2025-02-19 | |
Chemenu | CM477282-500mg |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 95%+ | 500mg |
$426 | 2023-03-07 | |
1PlusChem | 1P01BDIK-2.5g |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 95% | 2.5g |
$1230.00 | 2024-06-20 | |
Aaron | AR01BDQW-2.5g |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 95% | 2.5g |
$1325.00 | 2025-02-09 | |
Enamine | EN300-175241-1g |
3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid |
1477817-59-6 | 95% | 1g |
$482.0 | 2023-09-20 |
3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acidに関する追加情報
Recent Advances in the Study of 3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid (CAS: 1477817-59-6)
The compound 3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid (CAS: 1477817-59-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative exhibits unique structural and functional properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a novel drug scaffold.
One of the key breakthroughs in the study of this compound is its role as a potent inhibitor of specific enzymatic pathways. Researchers have identified its ability to modulate key biological targets, particularly in inflammatory and metabolic disorders. The spirocyclic core of the molecule contributes to its stability and bioavailability, which are critical factors in drug development. Advanced computational modeling and X-ray crystallography have been employed to elucidate its binding interactions at the molecular level.
In a recent study published in the Journal of Medicinal Chemistry, the compound demonstrated significant efficacy in preclinical models of autoimmune diseases. The research highlighted its selective inhibition of pro-inflammatory cytokines, suggesting its potential as a next-generation immunomodulatory agent. Furthermore, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), was thoroughly characterized, revealing favorable properties for oral administration.
Another area of exploration is the compound's application in oncology. Preliminary data indicate that it may interfere with cancer cell proliferation by targeting specific signaling pathways. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its structure for enhanced potency and reduced off-target effects. These studies are supported by high-throughput screening and structure-activity relationship (SAR) analyses.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as scalability of synthesis, long-term toxicity, and formulation stability need to be addressed. However, the growing body of research underscores its potential as a versatile scaffold for drug discovery. Future directions include exploring its derivatives and combination therapies to expand its therapeutic scope.
In conclusion, 3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid (CAS: 1477817-59-6) represents a compelling area of research in chemical biology and drug development. Its unique structural features and biological activities position it as a valuable candidate for further investigation. Continued interdisciplinary collaboration will be essential to unlock its full potential and translate these discoveries into clinical applications.
1477817-59-6 (3-{2,4-dioxo-1,3-diazaspiro4.4nonan-3-yl}-2-hydroxy-2-methylpropanoic acid) 関連製品
- 1932149-59-1(rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans)
- 2172223-35-5(3'-amino-N-ethyl-2,4'-dimethyl-[1,1'-biphenyl]-4-sulfonamide)
- 1006491-78-6(<br>3-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4( 3H)-one)
- 2228230-13-3(4-{(tert-butoxy)carbonylamino}-3,3,5,5-tetramethylhexanoic acid)
- 1072944-35-4(N-Cyclopropyl 4-bromo-3-methoxybenzamide)
- 1519228-56-8(7-Methyl-1-thia-4-azaspiro[4.4]nonane)
- 440322-94-1(3-amino-2-[(4-chlorophenoxy)methyl]-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one)
- 2024530-24-1(tert-butyl 6-methyl-6',7'-dihydro-5'H-spiropiperidine-3,4'-thieno3,2-cpyridine-1-carboxylate)
- 20434-22-4(6-bromohexan-3-one)
- 1082041-91-5(4-Chloro-1H-indazole-5-carbonitrile)



